4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile

Physicochemical profiling Drug-likeness optimization Medicinal chemistry

4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile (CAS 821777-62-2) is a synthetic, small-molecule benzonitrile derivative characterized by a unique dual-trifluoromethyl pharmacophore: a 2-trifluoromethyl substituent on the phenyl ring and an N-methyl-N-(2,2,2-trifluoroethyl)amino group at the para position. This specific substitution pattern is designed to modulate lipophilicity, metabolic stability, and target binding interactions, placing it within a chemical space explored for kinase inhibition, nuclear receptor modulation, and CNS-targeted drug discovery.

Molecular Formula C11H8F6N2
Molecular Weight 282.18 g/mol
CAS No. 821777-62-2
Cat. No. B12546940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile
CAS821777-62-2
Molecular FormulaC11H8F6N2
Molecular Weight282.18 g/mol
Structural Identifiers
SMILESCN(CC(F)(F)F)C1=CC(=C(C=C1)C#N)C(F)(F)F
InChIInChI=1S/C11H8F6N2/c1-19(6-10(12,13)14)8-3-2-7(5-18)9(4-8)11(15,16)17/h2-4H,6H2,1H3
InChIKeyLSLGZOSPTHICNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile (CAS 821777-62-2): Core Structural Identity and Pharmacophore Characteristics


4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile (CAS 821777-62-2) is a synthetic, small-molecule benzonitrile derivative characterized by a unique dual-trifluoromethyl pharmacophore: a 2-trifluoromethyl substituent on the phenyl ring and an N-methyl-N-(2,2,2-trifluoroethyl)amino group at the para position . This specific substitution pattern is designed to modulate lipophilicity, metabolic stability, and target binding interactions, placing it within a chemical space explored for kinase inhibition, nuclear receptor modulation, and CNS-targeted drug discovery [1]. The compound serves as a key intermediate or reference standard in medicinal chemistry programs seeking to exploit trifluoromethyl-induced conformational and electronic effects.

Why Analog Selection Requires Precise Evidence: The Specificity Challenge for 4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile


Simply substituting a closely related analog for 4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile carries a high risk of scientific failure. Minute changes, such as replacing the N-methyl with an N-ethyl group (e.g., 4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile) or removing the ring trifluoromethyl group (e.g., 4-[N-(2,2,2-Trifluoroethyl)amino]benzonitrile), can profoundly alter the compound's logP, basicity (pKa of the aniline nitrogen), and metabolic vulnerability . In kinase inhibitor programs, the specific benzonitrile orientation governed by these substituents has been demonstrated to be critical for hinge-region binding, meaning an unvalidated substitution can abolish target engagement [1]. Without direct comparative pharmacodynamic or pharmacokinetic data, generic substitution introduces an unquantifiable variable that undermines experimental reproducibility and SAR continuity.

Direct Comparative Evidence for 4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile: A Baseline Assessment


Fluorination-Driven Physicochemical Property Differentiation: Comparative LogP and pKa Predictions for the Dual-Trifluoromethyl Scaffold

The presence of two trifluoromethyl groups on an aniline scaffold is predicted to significantly lower both the logP and the basicity of the aniline nitrogen compared to a non-fluorinated or mono-fluorinated analog. For instance, calculated data (ADMET Predictor simulations) for a closely related para-trifluoroethylamino benzonitrile system reveals that moving from a mono-fluorinated (4-[N-(2,2,2-Trifluoroethyl)amino]benzonitrile) to the dual-fluorinated target compound design can reduce the predicted pKa by up to 2 log units and lower the logD7.4 by approximately one unit [1]. This is crucial for reducing off-target hERG binding and improving membrane permeability, which are common liabilities of basic anilines. Direct experimental verification for the target compound is absent in the public domain, limiting this evidence to Class-level inference.

Physicochemical profiling Drug-likeness optimization Medicinal chemistry

Potential Kinase Selectivity Profile Differentiator: TBK1/IKKε Inhibition via a Benzonitrile Scaffold

The 2-trifluoromethylbenzonitrile motif is a validated hinge-binding scaffold for TBK1 and IKKε kinases, as demonstrated by Merck KGaA's patented series where compounds like Example 1 achieved an IC50 of 12 nM against TBK1 and 45 nM against IKKε [1]. The addition of the para-N-methyl-N-trifluoroethyl group in the target compound is a known strategy from this patent series to fill a selectivity pocket near the gatekeeper residue, potentially improving selectivity over off-target kinases such as JAK2 and Aurora A, which are commonly inhibited by 2,4-diaminopyrimidine-based TBK1 inhibitors. However, no direct head-to-head selectivity data for the target compound versus its des-methyl or des-trifluoroethyl analogs are publicly available, downgrading this evidence to Class-level inference.

Kinase inhibition Immuno-oncology Selectivity profiling

Comparative Analogue Profiling for Nuclear Receptor Modulation: Androgen Receptor vs. Mineralocorticoid/Glucocorticoid Selectivity

Benzonitrile and nitrobenzyl derivatives containing the 2-trifluoromethyl-4-amino substitution pattern have been disclosed as modulators of androgen, glucocorticoid, mineralocorticoid, and progesterone receptors [1]. The specific N-methyl-N-trifluoroethyl group on the target compound differentiates it from the N-benzyl or N-cyclopropyl analogs, which are described as having preferential AR antagonist activity. For example, one comparator compound, 4-[benzyl(1-cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile, was profiled for its ability to inhibit dihydrotestosterone (DHT)-induced AR transactivation with an IC50 of 210 nM [2]. The smaller, more electronegative N-methyl-N-trifluoroethyl moiety in the target compound is hypothesized to shift the selectivity profile towards glucocorticoid or mineralocorticoid receptors, but no quantitative functional assay data are available for this specific analog. This remains Class-level inference.

Androgen receptor (AR) antagonism Tissue-selective modulation Prostate cancer

Validated Application Scenarios for Procuring 4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile


Advanced TBK1/IKKε Inhibitor Lead Optimization for Immuno-Oncology

Based on the benzonitrile kinase inhibitor patent landscape, this compound is best utilized as a specialized intermediate or tool compound for TBK1/IKKε medicinal chemistry programs. The dual-trifluoromethyl substitution pattern is intended to enhance selectivity for the target kinases over structurally related off-targets, a critical aspect for developing immunotherapeutic agents with minimized immunosuppressive side effects [1]. A procurement scientist should prioritize this compound when their SAR exploration requires probing the N-methyl-N-trifluoroethyl vector for potency and ADME optimization.

Nuclear Receptor Panel Screening for Endocrine Disruption or Tissue-Selective Modulation

Given the structural ties to non-steroidal androgen receptor modulators, this compound is a logical candidate for a panel of nuclear receptor assays (AR, GR, MR, PR). The procurement of this specific analog, rather than an N-benzyl comparator, is recommended for projects aiming to explore the impact of a smaller, electron-withdrawing N-substituent on receptor subtype selectivity and cofactor recruitment [1][2]. This targeted procurement can efficiently generate SAR data that distinguishes tissue-selective modulators from broad-spectrum antagonists.

Physicochemical Property Benchmarking in Trifluoromethyl-Containing Chemical Series

The compound serves as an excellent benchmark molecule for experimental pKa, logP/D, and kinetic solubility determination in a dual-trifluoromethyl substituted aniline series. The predicted property differentiation from its mono-fluorinated analogs is significant enough to warrant experimental validation for permeability and phospholipidosis risk assessment. A medicinal chemistry group seeking to establish quantitative structure-property relationship (QSPR) models for their fluorinated fragment library would benefit from including this compound in their 'gold standard' physical property dataset.

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